3-tert-butyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
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Overview
Description
3-tert-butyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyridazinyl group, a hexahydropyrrolo[3,4-c]pyrrol group, and a methoxypyridinyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 3-tert-butyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Pyridazinyl Group: This step involves the reaction of tert-butylpyridazine with appropriate reagents under controlled conditions to form the pyridazinyl group.
Construction of the Hexahydropyrrolo[3,4-c]pyrrol Core: This step typically involves cyclization reactions using suitable starting materials and catalysts.
Attachment of the Methoxypyridinyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
3-tert-butyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
3-tert-butyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-tert-butyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can be compared with similar compounds such as:
tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate: This compound shares some structural similarities but differs in its functional groups and overall structure.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another similar compound with distinct chemical properties and applications.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: This compound has a different core structure but shares some functional group similarities.
Properties
IUPAC Name |
[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-21(2,3)17-7-8-18(24-23-17)25-10-14-12-26(13-15(14)11-25)20(27)16-6-5-9-22-19(16)28-4/h5-9,14-15H,10-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHKOTKUSROFJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=C(N=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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